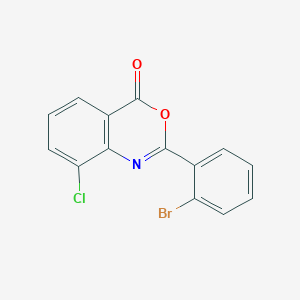

2-(2-bromophenyl)-8-chloro-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazin-4-one derivatives are a class of organic compounds known for their diverse chemical properties and potential applications in various fields of chemistry and biology. The compound falls within this category, bearing specific functional groups that may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzoxazin-4-one derivatives often involves cyclization reactions and cross-coupling methods. For instance, a method involving the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids under palladium catalysis has been utilized for constructing benzoxazin-4-one frameworks, indicating a possible pathway for synthesizing the specified compound (Yu et al., 2013).

Molecular Structure Analysis

Structural and vibrational properties of benzoxazin-4-one derivatives have been studied using techniques like FTIR, Raman spectroscopy, and DFT calculations. These studies help in understanding the electronic structure and the effect of substituents on the stability and reactivity of these compounds (Castillo et al., 2017).

Chemical Reactions and Properties

Benzoxazin-4-one derivatives participate in various chemical reactions, including ring-opening reactions under alkaline conditions, showcasing their reactivity towards nucleophilic attacks (Ilaš & Kikelj, 2008). The presence of bromo and chloro substituents is likely to influence the electrophilic and nucleophilic properties of the compound, affecting its reactivity in substitution reactions.

Physical Properties Analysis

The physical properties of benzoxazin-4-one derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The introduction of halogen atoms can impact these properties by affecting the molecular packing and intermolecular interactions in the solid state.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the benzoxazin-4-one derivatives. The electron-withdrawing nature of the bromo and chloro groups can affect the electron density distribution within the molecule, influencing its chemical behavior in reactions.

For further details on the synthesis, structural analysis, and properties of benzoxazin-4-one derivatives and related compounds, the following references provide valuable insights:

- (Yu et al., 2013)

- (Castillo et al., 2017)

- (Ilaš & Kikelj, 2008)

Mechanism of Action

Target of Action

Compounds with similar structures, such as boron reagents, are widely used in suzuki–miyaura coupling , a transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways .

Result of Action

In the context of suzuki–miyaura coupling, the reaction results in the formation of carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Action Environment

The success of suzuki–miyaura coupling, a reaction that could potentially involve this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

properties

IUPAC Name |

2-(2-bromophenyl)-8-chloro-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClNO2/c15-10-6-2-1-4-8(10)13-17-12-9(14(18)19-13)5-3-7-11(12)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEKOSMATPNERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=O)O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenyl)-8-chloro-4H-3,1-benzoxazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5183880.png)

![(4-{[7-(4-aminophenoxy)-2-naphthyl]oxy}phenyl)amine](/img/structure/B5183888.png)

![3-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5183910.png)

![3-[(3,5-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5183918.png)

![4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5183922.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide](/img/structure/B5183926.png)

![N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide](/img/structure/B5183929.png)

![6-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5183948.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)

![N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183973.png)

![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)